EP4 receptor antagonist 1

Vue d'ensemble

Description

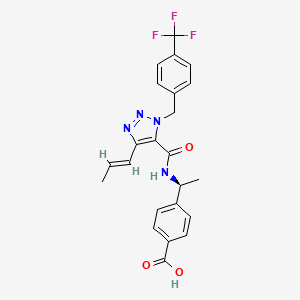

EP4 receptor antagonist 1 is a useful research compound. Its molecular formula is C23H21F3N4O3 and its molecular weight is 458.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Alterations in Mice

EP4 receptor antagonists like L-161982 have been studied for their effects on endogenous metabolism. In mice, EP4 antagonists caused significant changes in fatty acid metabolism, choline metabolism, and nucleotide metabolism. Additionally, these antagonists induced oxidative stress in mice, which contributes to our understanding of the biological functions of EP4 (Li et al., 2015).

Potential in Migraine Treatment

EP4 receptor antagonists, such as BGC20‐1531, have shown promise in the treatment of migraine headaches. These antagonists may work by inhibiting prostaglandin E2‐induced cerebral vascular dilatation, a key contributor to migraine pain (Maubach et al., 2009).

Ligand Binding and Structure

Research into the crystal structure of the human EP4 receptor, particularly in complex with antagonists like ONO-AE3-208, has provided insights into the ligand-binding site and the pathway of ligand entry from the membrane bilayer to the EP4 binding pocket. This structural information is crucial for designing new therapeutic drugs targeting EP4 (Toyoda et al., 2018).

Anti-Nociceptive Therapy Potential

EP4 is a target for potential anti-nociceptive therapy, with some EP4 antagonists reversing PGE2-induced suppression of TNFα production in human blood. These findings suggest the potential clinical utility of EP4 antagonists in pain management (Schiffler et al., 2015).

Role in Cancer and Inflammatory Diseases

EP4 receptors are implicated in cancer and autoimmune disease. EP4 receptor modulators show potential as therapeutic agents, with agonists showing promise for ulcerative colitis and bone deposition, and antagonists being explored for cancer treatment in combination with chemotherapy or immune-based therapies (Das & Hong, 2020).

Inflammatory Cardiomyopathy Treatment

EP4 receptor stimulation has been evaluated for its role in the development of inflammatory cardiomyopathy. The activation of EP4 negatively regulated the induction of cardiac autoimmunity, which alleviated cardiac dysfunction, dilatation, and fibrosis, suggesting a therapeutic target for preventing the development of inflammatory cardiomyopathy (Takakuma et al., 2021).

Propriétés

IUPAC Name |

4-[(1S)-1-[[5-[(E)-prop-1-enyl]-3-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carbonyl]amino]ethyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O3/c1-3-4-19-20(21(31)27-14(2)16-7-9-17(10-8-16)22(32)33)30(29-28-19)13-15-5-11-18(12-6-15)23(24,25)26/h3-12,14H,13H2,1-2H3,(H,27,31)(H,32,33)/b4-3+/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWUZRMXAVDXJV-XGACYXMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N(N=N1)CC2=CC=C(C=C2)C(F)(F)F)C(=O)NC(C)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(N(N=N1)CC2=CC=C(C=C2)C(F)(F)F)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

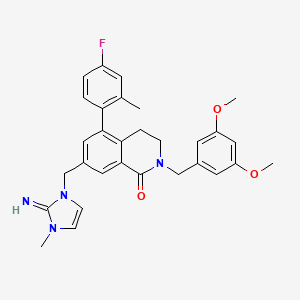

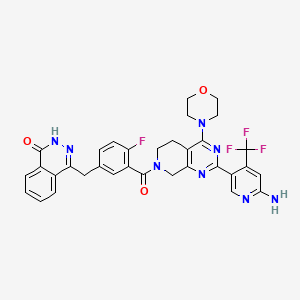

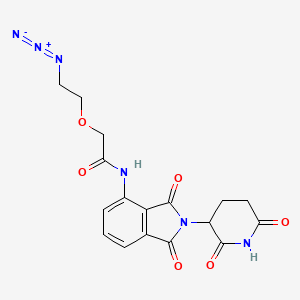

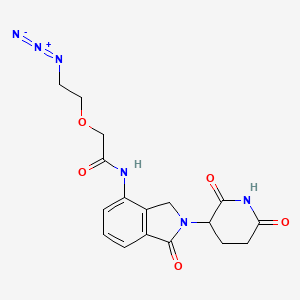

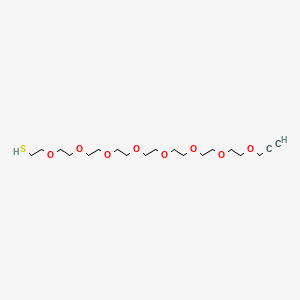

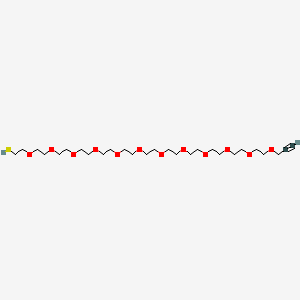

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

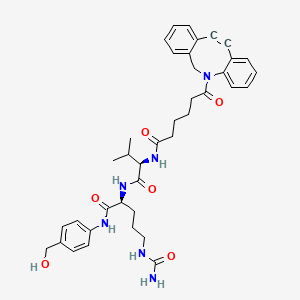

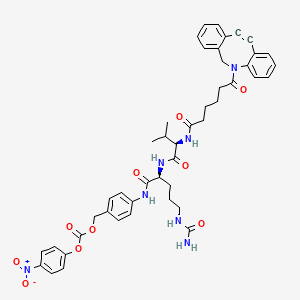

![(2S)-2-[[(2R)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8103690.png)